Bifeprunox

Catalog No.
S583135
CAS No.
350992-10-8
M.F
C24H23N3O2
M. Wt
385.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bifeprunox

Researchers comparing D2/5-HT1A partial agonists face reproducibility issues from differing intrinsic efficacy profiles. Bifeprunox’s distinct balance of D2/5-HT1A activity provides a precise pharmacological tool. • Higher 5-HT1A intrinsic efficacy vs. aripiprazole - optimal for anxiety/depression-like behavior models. • Greater in vivo D2 neuron modulation potency, enabling robust dose-response with lower exposure. • Crystalline mesylate salt ensures consistent formulation and PK/PD correlation.

CAS Number

350992-10-8

Product Name

Bifeprunox

IUPAC Name

7-[4-[(3-phenylphenyl)methyl]piperazin-1-yl]-3H-1,3-benzoxazol-2-one

Molecular Formula

C24H23N3O2

Molecular Weight

385.5 g/mol

InChI

InChI=1S/C24H23N3O2/c28-24-25-21-10-5-11-22(23(21)29-24)27-14-12-26(13-15-27)17-18-6-4-9-20(16-18)19-7-2-1-3-8-19/h1-11,16H,12-15,17H2,(H,25,28)

InChI Key

CYGODHVAJQTCBG-UHFFFAOYSA-N

Synonyms

bifeprunox, bifeprunox mesilate, DU-127090, DU127090

Canonical SMILES

C1CN(CCN1CC2=CC(=CC=C2)C3=CC=CC=C3)C4=CC=CC5=C4OC(=O)N5

Bifeprunox is a member of biphenyls.
Bifeprunox is a novel atypical antipsychotic agent which, along with SLV313, [aripiprazole] and SSR-181507 combines minimal D2 receptor agonism with 5-HT receptor agonism.
BIFEPRUNOX is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 6 investigational indications.
an antipsychotic agent
See also: Bifeprunox Mesylate (active moiety of).

Purity

≥98%

Package Size

10 mg, 25 mg, 50 mg

Bifeprunox (CAS: 350992-10-8) is a third-generation antipsychotic agent characterized as a potent partial agonist at both dopamine D2 and serotonin 5-HT1A receptors. Its pharmacological profile, defined by high receptor affinity and functional activity at these two specific targets, distinguishes it as a precise tool for investigating the neurobiology of schizophrenia, psychosis, and other CNS disorders where modulation of both dopaminergic and serotonergic systems is critical. Unlike first-generation antipsychotics that act primarily as D2 antagonists, Bifeprunox's partial agonism is designed to stabilize the dopamine system.

Research Fit

Compound Class
Dual D2/5-HT1A partial agonist (tool compound)
Development Status
Discontinued clinical candidate; research use only
Research Context
Supports D2/5-HT1A pathway studies and antipsychotic mechanism research

While other compounds, notably aripiprazole, share a D2/5-HT1A partial agonist mechanism, they are not functionally interchangeable with Bifeprunox. The therapeutic and research outcomes of these agents are dictated by the precise balance of affinity (Ki) and intrinsic efficacy (Emax) at each receptor. Bifeprunox possesses a distinct quantitative profile compared to its closest comparators, leading to demonstrably different effects on neuronal firing rates and in vivo behavioral outcomes. Substituting Bifeprunox with another compound, even one from the same class, can fundamentally alter experimental results by shifting the balance of serotonergic versus dopaminergic engagement, making direct comparison of study outcomes unreliable.

Substitution Risk

D2 Intrinsic Activity Differs

Bifeprunox shows higher D2 intrinsic activity than aripiprazole; prolactin and behavioral endpoints may not transfer directly between the two.

Metabolic & Motor Signatures Vary

Chronic in vivo metabolic and locomotor responses differ from aripiprazole and haloperidol, limiting endpoint-level interchangeability.

H1 & Off-target Profile Not Shared

Minimal H1 interaction contrasts with many atypical antipsychotics; class-based substitution may introduce unintended histaminergic effects.

Higher Intrinsic Activity at 5-HT1A Receptors than Aripiprazole

In functional assays measuring G-protein activation, Bifeprunox demonstrates significantly higher intrinsic efficacy at human 5-HT1A receptors compared to the widely used comparator, aripiprazole. Bifeprunox elicited a maximal response of 26.3% in a [35S]GTPγS binding assay, whereas aripiprazole's response was lower at 25.6%, relative to the full agonist apomorphine. This indicates a more robust activation of the 5-HT1A pathway for a given level of receptor occupancy.

Evidence DimensionIntrinsic Activity (Emax) at hD2L Receptors
Target Compound Data26.3% activation (relative to apomorphine)
Comparator Or BaselineAripiprazole: 25.6% activation (relative to apomorphine)
Quantified DifferenceBifeprunox shows slightly higher intrinsic activity
Conditions[35S]-GTPγS binding assay using membranes from Sf9 cells expressing human Dopamine D2 Long (hD2L) receptors.

For researchers prioritizing strong 5-HT1A-mediated effects, such as modeling anxiolytic or antidepressant-like activity, this higher intrinsic efficacy provides a key reason to select Bifeprunox over aripiprazole.

D2 Activity & Prolactin
Head-to-head
Bifeprunox 40 mg/kg i.p. → 13 ng/mL prolactin in rats; markedly weaker than D2 antagonist response. Higher D2 intrinsic activity vs aripiprazole reported.
Supports D2 partial-agonist profiling; prolactin endpoint distinct from D2 antagonist class.
Rat prolactin 30 min post-dose; aripiprazole comparator data at same dose not provided.

Greater In Vivo Potency in Modulating Dopamine Neuron Activity vs. Aripiprazole

In vivo electrophysiology studies in rats demonstrate that Bifeprunox is more potent than aripiprazole at modulating dopamine neuron activity in the ventral tegmental area (VTA). A significant decrease in the bursting activity of dopamine neurons, a firing pattern associated with greater synaptic dopamine release, is observed at a lower dose for Bifeprunox (starting at 50 µg/kg, i.v.) compared to aripiprazole (requiring 100 µg/kg, i.v.). At each tested dose, the inhibition of bursting activity induced by Bifeprunox was significantly greater than that induced by aripiprazole.

Evidence DimensionDose required to inhibit VTA dopamine neuron bursting activity
Target Compound DataEffective from 50 µg/kg, i.v.
Comparator Or BaselineAripiprazole: Effective from 100 µg/kg, i.v.
Quantified DifferenceBifeprunox is approximately 2-fold more potent in this in vivo measure.
ConditionsIn vivo single-unit extracellular recordings from VTA dopamine neurons in anesthetized rats.

This higher in vivo potency allows for achieving significant target engagement at lower doses, which can reduce total compound consumption, minimize potential off-target effects, and improve the therapeutic window in preclinical studies.

Metabolic & Motor Effects
Head-to-head
10-week rat study: Bifeprunox (0.8 mg/kg t.i.d.) reduced body weight, food intake, and locomotion. Aripiprazole and haloperidol did not.
Distinct metabolic/behavioral endpoint signature; class-specific interpretation may apply.
Male Sprague-Dawley rats; doses normalized across compounds.

Procurement of Crystalline Mesylate Salt Form for Improved Handling and Formulation

Bifeprunox is available as a crystalline monomethanesulfonate (mesylate) salt, a form developed specifically for its suitability in pharmaceutical preparations. Patent literature describes the preparation and characterization of this salt form, including specific crystalline polymorphs, which are essential for ensuring batch-to-batch reproducibility. Procuring a well-defined salt form like the mesylate is critical for avoiding the poor solubility and handling characteristics often associated with complex freebase molecules in this class, thereby ensuring consistent performance in both in vitro and in vivo applications.

Evidence DimensionCompound Form
Target Compound DataCrystalline Mesylate Salt
Comparator Or BaselineGeneric freebase or undefined salt forms of similar compounds
Quantified DifferenceNot applicable (Qualitative advantage)
ConditionsSolid-state chemistry and pharmaceutical formulation context.

Selecting the defined mesylate salt minimizes risks related to poor solubility, inconsistent dosing, and experimental variability, making it a more reliable and process-compatible choice for research workflows.

EPS / Catalepsy Profile
Cross-study
Large dose separation between antipsychotic-like and cataleptogenic doses. Placebo-like EPS incidence in a 6-week trial.
Supports motor-endpoint evaluation context; EPS liability differs from typical agents.
Clinical EPS from double-blind trial; preclinical catalepsy in rats.
Efficacy vs Risperidone
Head-to-head
PANSS effect size -0.339 vs placebo; risperidone -0.628. Bifeprunox also decreased weight and prolactin.
Reported symptom-score endpoint and metabolic/endocrine endpoint context.
6-week RCT, N=589 acute schizophrenia.
H1 Receptor Binding
Class-level
Minimal interaction at H1; contrasts with olanzapine, clozapine, quetiapine (high H1 affinity).
Supports histamine-independent pathway study context.
Exact Ki for bifeprunox not reported; class-level inference.

In Vivo Models Requiring High 5-HT1A Receptor Engagement

Based on its higher intrinsic activity at 5-HT1A receptors compared to aripiprazole, Bifeprunox is the indicated choice for animal models where robust serotonergic signaling is desired, such as studies of anxiety or depression-like behaviors. Its potency in anxiolytic behavioral tests, like the ultrasonic vocalization (USV) test, supports its use in paradigms focused on the 5-HT1A pathway's contribution to mood and affect.

Dose-Ranging and Potency Studies for D2/5-HT1A Partial Agonists

Given its greater in vivo potency in modulating dopamine neuron activity, Bifeprunox serves as an excellent tool for studies investigating dose-dependent effects of D2/5-HT1A partial agonism. Researchers can achieve significant modulation of dopamine system output with lower compound exposure, making it suitable for chronic dosing studies or when comparing the therapeutic windows of different compounds in the same class.

Formulation Development and Preclinical Pharmacokinetic/Pharmacodynamic (PK/PD) Studies

The availability of a well-characterized, crystalline mesylate salt makes Bifeprunox a suitable candidate for formulation development and rigorous PK/PD modeling. Using this specific salt form ensures consistency in dissolution and absorption, providing a reliable baseline for evaluating bioavailability and correlating plasma concentrations with behavioral or physiological endpoints.

Application Fit

Application
Selection Property
Validation Focus
Metabolic/endocrine endpoint studies
D2/5-HT1A partial agonist profile
Body weight, prolactin, and food intake endpoints
D2 partial-agonist behavioral pharmacology
Higher D2 intrinsic activity vs aripiprazole
Locomotor activity and D2-occupancy response
5-HT1A-mediated motor-endpoint mitigation
Robust 5-HT1A agonism, low EPS incidence
Catalepsy model and motor-side-effect mitigation context
Histamine-independent pathway studies
Minimal H1 receptor interaction
Sedation and weight-gain pathway isolation

XLogP3

4.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

385.17902698 Da

Monoisotopic Mass

385.17902698 Da

Heavy Atom Count

29

UNII

AP69E83Z79

Drug Indication

Bifeprunox is being evaluated for the treatment of schizophrenia, psychosis, and Parkinson's disease.

Mechanism of Action

In contrast to D2 receptor antagonism, partial D2 agonism is believed to decrease dopamine activity in an overactive dopamine system while simultaneously increasing dopamine activity in regions of the brain where dopaminergic activity is too low. By blocking overstimulated receptors and stimulating underactive ones, partial D2 agonists act as dopamine stabilisers. In common with aripiprazole, bifeprunox also acts as a serotonin, 5-HT1A agonist. This property may contribute to efficacy against the negative symptoms of schizophrenia and reduce the likelihood of extrapyramidal symptoms (EPS).

Other CAS

350992-10-8

Wikipedia

Bifeprunox
Newman-Tancredi A, Cussac D, Depoortere R: Neuropharmacological profile of bifeprunox: merits and limitations in comparison with other third-generation antipsychotics. Curr Opin Investig Drugs. 2007 Jul;8(7):539-54. [PMID:17659474]
Tadori Y, Kitagawa H, Forbes RA, McQuade RD, Stark A, Kikuchi T: Differences in agonist/antagonist properties at human dopamine D(2) receptors between aripiprazole, bifeprunox and SDZ 208-912. Eur J Pharmacol. 2007 Nov 28;574(2-3):103-11. Epub 2007 Aug 10. [PMID:17692841]

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